molecular formula C6H6O3 B077232 Methyl furan-3-carboxylate CAS No. 13129-23-2

Methyl furan-3-carboxylate

Cat. No.: B077232
CAS No.: 13129-23-2
M. Wt: 126.11 g/mol
InChI Key: ZKHQSQYLKSSYIP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl furan-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of furan-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of furfural, a biomass-derived compound. The process involves the reduction of furfural to furfuryl alcohol, followed by oxidation to furan-3-carboxylic acid, and subsequent esterification with methanol.

Chemical Reactions Analysis

Types of Reactions: Methyl furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form furan-3-carboxylic acid.

    Reduction: Reduction reactions can convert it to furan-3-methanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Furan-3-carboxylic acid.

    Reduction: Furan-3-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl furan-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research has explored its potential as an intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is used in the production of polymers, resins, and other materials with desirable chemical properties.

Comparison with Similar Compounds

    Furan-3-carboxylic acid: The parent acid form of methyl furan-3-carboxylate.

    Furan-2-carboxylate: A similar ester with the carboxylate group at the second position.

    Furan-2,5-dicarboxylate: A compound with two carboxylate groups at the second and fifth positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its ester group at the third position allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHQSQYLKSSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871954
Record name Methyl furan-3-carboxylate
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334-76-5, 13129-23-2
Record name Methyl furoate (mixed isomers)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-furoate
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Record name Methyl 3-furoate
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl furan-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Furancarboxylate
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Record name METHYL 3-FUROATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the 2,5-peroxide of methyl furan-3-carboxylate a useful starting material in organic synthesis?

A1: The research demonstrates that the 2,5-peroxide of this compound (1) can be transformed into various other compounds with different functional groups depending on the reaction conditions. [] For example, in apolar solvents, it rearranges to form a diepoxide (3), while in basic solvents, it forms a Δ2-butenolide (4). [] This versatility makes it a valuable building block for synthesizing more complex molecules, particularly those similar to biologically active natural products. []

Q2: What are the potential implications of this research for medicinal chemistry?

A2: While the abstract doesn't delve into specific biological activities, it highlights that the synthesized compounds are structurally related to molecules with known biological activity. [] This suggests that further modifications and investigations into the derivatives of this compound could lead to the discovery of new drugs or lead compounds for pharmaceutical development.

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